molecular formula C17H16BrN3O3 B11206636 N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

Cat. No.: B11206636
M. Wt: 390.2 g/mol
InChI Key: IRWLITMSFSBETO-DJKKODMXSA-N
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Description

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry

Preparation Methods

The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes, altering their activity and leading to specific biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of metal ion availability in biological systems .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones, such as:

These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H16BrN3O3/c18-11-5-3-4-10(8-11)9-19-21-17(24)14-15(22)12-6-1-2-7-13(12)20-16(14)23/h3-5,8-9H,1-2,6-7H2,(H,21,24)(H2,20,22,23)/b19-9+

InChI Key

IRWLITMSFSBETO-DJKKODMXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC(=CC=C3)Br)O

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC(=CC=C3)Br)O

Origin of Product

United States

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